Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate
Description
Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based ester derivative characterized by a butyl substituent at position 5 and a phenyl group at position 1 of the pyrazole ring. Its synthesis typically involves cyclocondensation reactions between sydnones and acetylenedicarboxylates, followed by esterification or functionalization steps .
Properties
CAS No. |
918407-80-4 |
|---|---|
Molecular Formula |
C17H20N2O4 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
dimethyl 5-butyl-1-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C17H20N2O4/c1-4-5-11-13-14(16(20)22-2)15(17(21)23-3)18-19(13)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
InChI Key |
QXMTWUCZFZYSBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=NN1C2=CC=CC=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate typically involves the condensation of benzaldehyde with 2-amino-3-methylbutanoic acid methyl ester, followed by cyclization and esterification reactions . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate has been studied for its ability to inhibit cellular proliferation in various cancer cell lines. A study highlighted that substituted pyrazoles can selectively induce apoptosis in cancer cells, suggesting potential as chemotherapeutic agents .
Anti-inflammatory Effects
Another significant application lies in its anti-inflammatory properties. Compounds similar to this compound have shown efficacy in reducing inflammation markers in animal models. This suggests that it could be developed into a treatment for inflammatory diseases .
Pesticidal Properties
The compound's structure allows it to interact with biological systems effectively, making it a candidate for developing novel pesticides. Pyrazole derivatives have been reported to possess insecticidal and fungicidal activities . This application could be crucial for sustainable agriculture as it may provide alternatives to traditional chemical pesticides.
Plant Growth Regulation
Research into plant growth regulators has identified pyrazole compounds as potential growth enhancers. These compounds can modulate plant growth responses, potentially leading to increased crop yields and improved stress resistance in plants .
Polymer Chemistry
In material science, this compound can be used as a building block for synthesizing new polymers with enhanced properties. Its ability to form stable complexes with metals also opens avenues for developing advanced materials with specific functionalities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Key Observations :
- Butyl vs. Halogen Substituents : The butyl group in the target compound introduces steric bulk, likely disrupting cyclic dimer formation observed in methyl- or chloro-substituted analogues. Instead, linear chains or sheets may dominate .
- Electron-Withdrawing Groups: The 4-cyanobenzyl group in reduces intermolecular interactions due to electron-withdrawing effects, contrasting with the electron-donating butyl group, which may enhance van der Waals interactions.
Key Findings :
- Activity Modulation : Chloro and methyl substituents are linked to specific biological activities (e.g., antimicrobial), while the butyl group’s role remains underexplored but promising for drug delivery .
Research Implications
- Crystallography : X-ray studies of the target compound are needed to confirm packing motifs disrupted by the butyl group, contrasting with cyclic dimers in smaller substituents .
- Biological Screening : Comparative assays against chloro/methyl analogues could reveal structure-activity relationships for antimicrobial or antitumor applications.
- Drug Design : The butyl group’s balance of lipophilicity and steric effects makes it a candidate for prodrug formulations or targeted delivery systems.
Biological Activity
Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C17H18N2O4
- Molecular Weight : 306.34 g/mol
- CAS Number : 853348-99-9
This compound exhibits biological activity through various mechanisms. It has been studied for its potential anti-inflammatory and antioxidant properties. The pyrazole moiety is known to interact with multiple biological targets, which may contribute to its pharmacological effects.
Anti-inflammatory Activity
Research indicates that compounds containing the pyrazole structure can inhibit inflammatory pathways. For instance, a study demonstrated that derivatives similar to this compound significantly reduced the production of pro-inflammatory cytokines in vitro. The mechanism likely involves the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Antioxidant Effects
The antioxidant activity of this compound has been evaluated through various assays measuring reactive oxygen species (ROS) levels. The compound showed a dose-dependent reduction in ROS levels in cell cultures exposed to oxidative stress, suggesting its potential as a therapeutic agent against oxidative damage.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anti-inflammatory | Cytokine assay | Significant reduction in IL-6 | |
| Antioxidant | ROS assay | Dose-dependent inhibition | |
| Cytotoxicity | MTT assay | IC50 > 40 μM |
Case Study 1: Cardioprotective Effects
In a recent study involving doxorubicin-induced cardiotoxicity models, derivatives of pyrazole were tested for their cardioprotective effects. This compound exhibited significant protective effects against doxorubicin-induced apoptosis in cardiac cells. The study reported an increase in cell viability by over 80% when treated with the compound alongside doxorubicin, highlighting its potential for mitigating chemotherapy-induced cardiotoxicity.
Case Study 2: Anticancer Properties
Another investigation explored the anticancer properties of pyrazole derivatives against various cancer cell lines. This compound was shown to induce apoptosis in human cancer cells through the activation of caspase pathways. The IC50 values indicated a promising therapeutic window for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
